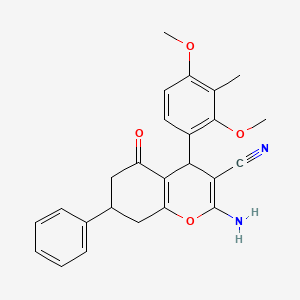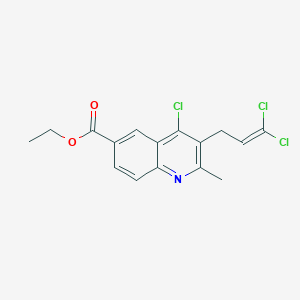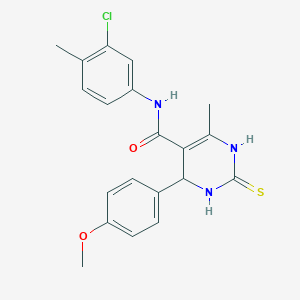![molecular formula C20H18ClFO3 B5143136 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5143136.png)
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is commonly used in scientific research to study the role of EGFR in various biological processes and diseases.
Mécanisme D'action
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one works by selectively inhibiting the tyrosine kinase activity of EGFR. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. By inhibiting EGFR, 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one has been shown to have a number of biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce cell cycle arrest and apoptosis, and reduce the expression of EGFR and its downstream signaling proteins. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is a highly specific inhibitor of EGFR tyrosine kinase activity, which makes it a valuable tool for studying the role of EGFR in various biological processes. It is also relatively easy to synthesize and has a long shelf life. However, 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one does have some limitations. It can be expensive to purchase, and its effectiveness can be influenced by factors such as cell type and culture conditions.
Orientations Futures
There are several future directions for research involving 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one. One area of interest is the development of new cancer therapies that target EGFR using small molecule inhibitors like 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one. Another area of interest is the role of EGFR in other diseases, such as Alzheimer's disease and cardiovascular disease. Additionally, further research is needed to understand the mechanisms underlying the anti-inflammatory effects of 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one and its potential use in treating inflammatory diseases.
Méthodes De Synthèse
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2,3-dihydro-4H-chromen-4-one with butyl lithium to form a lithium enolate. This is followed by the reaction of the lithium enolate with 2-chloroethyl chloroformate to form a chloroethyl ester. The chloroethyl ester is then reacted with 2-fluorobenzyl alcohol to form the desired product, 4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one.
Applications De Recherche Scientifique
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one is widely used in scientific research to study the role of EGFR in various biological processes and diseases. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been used to study the role of EGFR in other diseases, such as Alzheimer's disease and cardiovascular disease.
Propriétés
IUPAC Name |
4-butyl-6-chloro-7-[(2-fluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFO3/c1-2-3-6-13-9-20(23)25-18-11-19(16(21)10-15(13)18)24-12-14-7-4-5-8-17(14)22/h4-5,7-11H,2-3,6,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGAZQWTKAMLFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-6-chloro-7-[(2-fluorobenzyl)oxy]-2H-chromen-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[2-(4-nitrophenoxy)ethoxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5143060.png)

![N-{2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]phenyl}propanamide](/img/structure/B5143068.png)
![N-{1-[1-(3-methylbutyl)-4-piperidinyl]-1H-pyrazol-5-yl}tetrahydro-3-furancarboxamide](/img/structure/B5143076.png)



![4-chloro-N-{2-[4-(2-{[(4-chlorophenyl)sulfonyl]amino}-2-methylpropyl)-1-piperazinyl]-1,1-dimethylethyl}benzenesulfonamide](/img/structure/B5143119.png)
![4-butoxy-N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5143123.png)
![5-(2-methylphenyl)-N-[3-(1H-pyrazol-1-yl)propyl]-1,2,4-triazin-3-amine](/img/structure/B5143131.png)
![N-(7-methylenebicyclo[3.3.1]non-2-en-3-yl)acetamide](/img/structure/B5143139.png)
![ethyl (4-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5143151.png)

![7-benzyl-5-nitro-N-phenyl-1,3,7-triazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5143165.png)